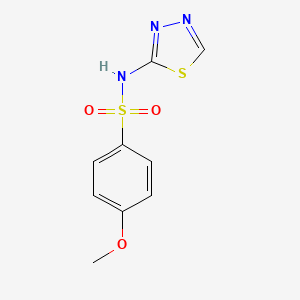

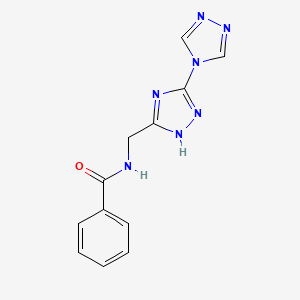

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

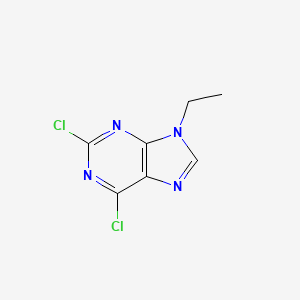

“4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its synthesis process and the properties of its constituent groups. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis

The major fragmentation pathway in most 1,3,4-thiadiazole derivatives involves the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . This results in the formation of specific ions that can be detected using mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, its IR spectrum reveals the presence of various functional groups, while its NMR spectra provide information about its hydrogen and carbon atoms .Applications De Recherche Scientifique

Overview

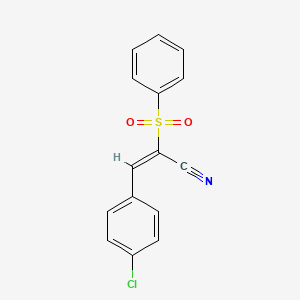

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a compound with potential applications in various scientific research areas due to its unique chemical structure. While specific studies directly addressing this compound were not found, insights into the scientific applications can be inferred from research on related sulfonamide compounds and their roles in pharmaceuticals, environmental science, and organic chemistry.

Sulfonamides in Pharmaceutical Research

Sulfonamide derivatives, including structures similar to this compound, have been explored for their therapeutic potential across a variety of medical conditions. These compounds exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their ability to inhibit carbonic anhydrase and other enzymes makes them candidates for treating conditions such as glaucoma, hypertension, and certain types of cancer. The design of sulfonamide compounds involves optimizing their structure to enhance selectivity and potency for specific biological targets (Azevedo-Barbosa et al., 2020).

Environmental Science Applications

In environmental science, sulfonamides have been studied for their presence in water bodies and soils, mainly due to their widespread use in pharmaceuticals and agriculture. Research into the environmental fate, behavior, and toxicity of sulfonamide antibiotics highlights concerns over their potential to contribute to antimicrobial resistance and impact aquatic ecosystems. Studies focus on understanding how these compounds degrade in the environment, their persistence, and the formation of metabolites, which is critical for assessing and mitigating their environmental impact (Baran et al., 2011).

Mécanisme D'action

Orientations Futures

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on exploring their potential applications in various fields, such as pharmaceuticals, agrochemicals, and more . Additionally, further studies could investigate the modification of the structure of known derivatives with documented activity to design new antitumor agents .

Propriétés

IUPAC Name |

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHVYCQAGFWSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2655688.png)

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)

![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)

![methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2655703.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2655708.png)